![molecular formula C20H25N3O2 B5078424 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5078424.png)
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a carboxamide group and a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine, yielding 3,5-dimethylpyrazole.
Attachment of the Propyl Chain: The 3,5-dimethylpyrazole is then alkylated with a suitable propylating agent to introduce the propyl chain.
Formation of the Benzofuran Core: The benzofuran core is synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the benzofuran core.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the methyl groups on the pyrazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and benzofuran rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties can be leveraged in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzofuran core may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- 3,6-Di(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
Uniqueness
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core and pyrazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Eigenschaften
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-12-7-8-17-16(5)19(25-18(17)15(12)4)20(24)21-9-6-10-23-14(3)11-13(2)22-23/h7-8,11H,6,9-10H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPYMFCKLLWGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCCCN3C(=CC(=N3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
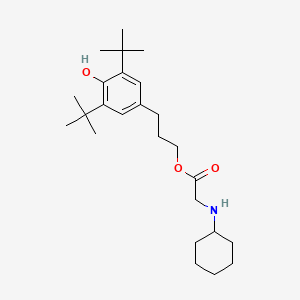
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(2-hydroxyethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5078363.png)
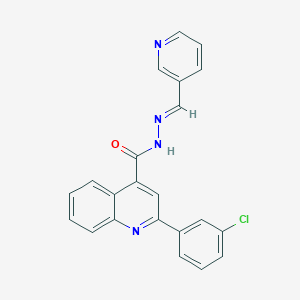
![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-5-yl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5078383.png)
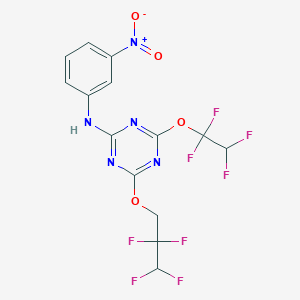
![N-[1-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B5078401.png)
![2-[1-(6-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5078405.png)
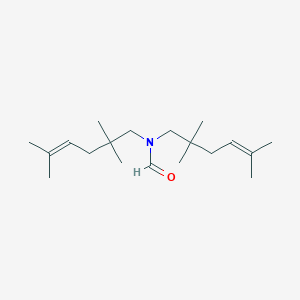
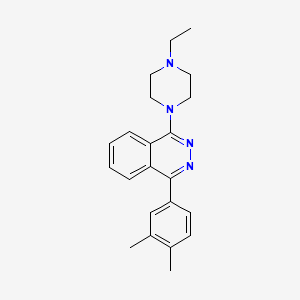
![N-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(1-phenylethyl)ethanediamide](/img/structure/B5078436.png)
![4,5-dimethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5078441.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide](/img/structure/B5078447.png)
![10,14-bis(2H-1,3-benzodioxol-5-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B5078455.png)
![5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B5078464.png)
